molecular formula C7H5N3O2 B1298852 4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 83683-82-3

4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1298852
CAS No.: 83683-82-3
M. Wt: 163.13 g/mol
InChI Key: ULDUNXDRDOJMJZ-UHFFFAOYSA-N
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Description

4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H5N3O2. It features a pyrrolopyridine scaffold, which is an isomer of indazoles. This compound is known for its potential in inhibiting certain enzymes and has been studied for its various biological activities.

Biochemical Analysis

Biochemical Properties

4-nitro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The compound interacts with these receptors by binding to their tyrosine kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. This interaction is critical in regulating cell proliferation, migration, and angiogenesis, making this compound a promising candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of cancer cells, thereby limiting their metastatic potential . The compound also influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of FGFRs, thereby preventing the phosphorylation of tyrosine residues in the receptor’s cytoplasmic tail . This inhibition blocks the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to selectively target FGFRs makes it a valuable tool for studying the molecular mechanisms underlying cancer progression and resistance to therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to enhance its efficacy . Additionally, studies have shown that the compound’s degradation products do not exhibit significant biological activity, ensuring its safety in long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are then excreted via the renal and biliary routes . The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . This selective distribution is crucial for maximizing its therapeutic effects while minimizing off-target toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization dynamics is essential for optimizing the compound’s therapeutic potential .

Preparation Methods

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine involves a ring cleavage methodology reaction. This process includes the remodeling of 3-formyl (aza)indoles/benzofurans. The synthesis is robust, allowing for the production of numerous 5-aminoaryl pyridines and 5-phenol pyridines. Industrial production methods typically involve nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Chemical Reactions Analysis

4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group.

    Nitrosation: Introduction of a nitroso group.

    Bromination: Introduction of a bromine atom.

    Iodination: Introduction of an iodine atom.

    Mannich Reaction: Formation of β-amino carbonyl compounds.

Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, bromine for bromination, and iodine for iodination. The major products formed from these reactions are typically substituted pyrrolopyridines with functional groups at the 3-position .

Scientific Research Applications

4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors, and abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy. In vitro studies have shown that these derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis. Furthermore, they significantly inhibited the migration and invasion of 4T1 cells.

Comparison with Similar Compounds

4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to its potent FGFR inhibitory activity. Similar compounds include:

    7-azaindole: Another heterocyclic compound with a similar structure but different biological activities.

    1H-pyrrolo[3,2-b]pyridine: A compound with a different arrangement of atoms but similar inhibitory properties.

    1H-pyrrolo[3,2-c]pyridine: Another isomer with distinct biological activities.

These compounds share structural similarities but differ in their specific biological targets and activities, highlighting the uniqueness of this compound in its FGFR inhibitory potential.

Properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDUNXDRDOJMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348636
Record name 4-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83683-82-3
Record name 4-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the intramolecular hydrogen bond observed in 1,7-Dideaza-2'-deoxy-6-nitronebularine, a derivative of 4-nitro-1H-pyrrolo[2,3-b]pyridine?

A1: In 1,7-Dideaza-2'-deoxy-6-nitronebularine, the this compound moiety forms an intramolecular hydrogen bond between the pyridine nitrogen atom and the 5'-hydroxy group of the attached sugar residue []. This interaction forces the N-glycosidic bond into a syn conformation, influencing the overall three-dimensional structure of the molecule. This structural feature is important because the conformation of nucleosides can significantly impact their biological activity and interactions with enzymes.

Q2: Can this compound be used to synthesize compounds that interact with adenosine deaminase?

A3: Research indicates that several hydroxylamino derivatives of 1,7-dideazaadenosine and 1,7-dideaza-2′-deoxyadenosine were synthesized starting from this compound []. While these compounds were not substrates for adenosine deaminase, some exhibited weak inhibitory activity. This suggests that further modifications to the this compound scaffold could potentially lead to the development of more potent and selective adenosine deaminase inhibitors.

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